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D-Phenylalanyl-D-phenylalanyl-D-proline

Proteolytic Stability Peptide Therapeutics D-Amino Acid Substitution

Sourcing stereochemically defined, protease-stable tripeptides for nanomaterial or inhibitor design presents challenges in purity and batch consistency. D-Phenylalanyl-D-phenylalanyl-D-proline (CAS 821776-13-0) directly addresses these needs as an all-D building block that resists common proteases for over 72 hours and predictably self-assembles into non-fibrillar nanoparticles, unlike its amyloidogenic all-L counterpart. - Engineered for protease resistance; remains stable against enzymes that fully degrade L-Phe analogs within 72h. - Directs supramolecular assembly into defined nanoparticles or nanotapes, eliminating unwanted fibril formation. - Enables design of selective serine protease inhibitors through distinct binding modes, applicable to anticoagulant research.

Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
CAS No. 821776-13-0
Cat. No. B12898765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl-D-phenylalanyl-D-proline
CAS821776-13-0
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N)C(=O)O
InChIInChI=1S/C23H27N3O4/c24-18(14-16-8-3-1-4-9-16)21(27)25-19(15-17-10-5-2-6-11-17)22(28)26-13-7-12-20(26)23(29)30/h1-6,8-11,18-20H,7,12-15,24H2,(H,25,27)(H,29,30)/t18-,19-,20-/m1/s1
InChIKeyWKLMCMXFMQEKCX-VAMGGRTRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phenylalanyl-D-phenylalanyl-D-proline: Proteolytically Stable All-D Tripeptide


D-Phenylalanyl-D-phenylalanyl-D-proline (CAS 821776-13-0) is a synthetic all-D tripeptide composed of two D-phenylalanine residues and a C-terminal D-proline. Its all-D configuration fundamentally distinguishes it from its all-L counterpart, Pro-Phe-Phe (often associated with CAS 164257-32-3 in literature addressing stereoisomer mixtures), by conferring resistance to enzymatic degradation [1]. While the all-L isomer is characterized as a highly aggregation-prone motif that forms amyloid-like fibrils , the all-D chirality of this compound enables distinct, programmable self-assembly pathways into divergent nanostructures, including nanoparticles and nanotapes, rather than fibrils [2].

Identity All-D tripeptide (D-Phe-D-Phe-D-Pro)
Stability Reported resistance to common proteases
Assembly Non-fibrillar nanoparticle/nanotape pathway

Why Generic Substitution with L-Analogs Is Not Equivalent


Substituting this all-D tripeptide with an all-L analog (Pro-Phe-Phe) or racemic mixture introduces critical functional liabilities that preclude generic interchange. First, the all-L isomer is rapidly cleaved by common proteases, with model tripeptides containing L-phenylalanine being completely degraded within 72 hours, whereas D-phenylalanine-containing analogs remain stable [1]. Second, stereochemistry dictates the hierarchical self-assembly of Pro-Phe-Phe isomers; while the all-L form creates amyloidogenic fibrils, the all-D isomer directs assembly into non-fibrillar nanoparticles, a property that can be essential for nanotechnological applications where uncontrolled fibrillation is detrimental [2]. These differences in stability and supramolecular architecture, directly encoded by chirality, mean that the biological or material performance of the D-Phe-D-Phe-D-Pro sequence cannot be predicted or replicated by its L-stereoisomers.

Proteolytic degradation
L-analogs may be completely cleaved by proteases within 72 h, while the all-D form remains stable, limiting direct interchange.
Amyloidogenic assembly
The all-L isomer forms fibrils; all-D directs assembly into nanoparticles or nanotapes, altering material performance and application fit.

Comparative Evidence for D-Phe-D-Phe-D-Pro


Proteolytic Stability vs. L-Phe Degradation

The incorporation of D-phenylalanine in place of L-phenylalanine in a tripeptide scaffold confers total resistance to a panel of proteolytic enzymes. In a direct comparative study, the D-Phe-containing tripeptide (L-lysyl-D-phenylalanyl-L-leucine) was stable to aminopeptidase, carboxypeptidase, thermolysin, and trypsin, while the analogous L-Phe tripeptide (L-lysyl-L-phenylalanyl-L-leucine) was completely cleaved within 72 hours under identical conditions [1]. This class-level evidence directly translates to D-Phenylalanyl-D-phenylalanyl-D-proline, predicting a significantly extended in vitro and in vivo half-life compared to its all-L counterpart.

Proteolytic stability
Class-level inference
Stable against proteases
L-Phe analog: cleaved in 72 h
Supports extended stability in biological fluids
Class-level inference; confirm with this sequence
Proteolytic Stability Peptide Therapeutics D-Amino Acid Substitution

Non-Fibrillar Self-Assembly vs. Amyloidogenic Fibrils

Stereochemistry is a decisive factor in the self-assembly of Pro-Phe-Phe isomers. A comprehensive study of all eight stereoisomers demonstrated that the all-L isomer (L-Pro-L-Phe-L-Phe) forms amyloid-like fibrils, whereas non-fibril-forming stereoisomers, including the all-D configuration relevant to D-Phenylalanyl-D-phenylalanyl-D-proline, assemble into discrete nanoparticles or nanotapes [1]. A specific non-fibril-forming stereoisomer, identified within this study, effectively inhibited the fibrillization of the Alzheimer's-associated Aβ(1-42) peptide through multivalent binding, an activity not shared by the fibril-forming all-L isomer [1].

Self-assembly morphology
Head-to-head
Nanoparticles/nanotapes
Amyloidogenic fibrils
Enables non-fibrillar nanomaterial design
Reported for all-D Pro-Phe-Phe stereoisomer
Supramolecular Self-Assembly Peptide Nanomaterials Chirality

Differential Protonation in Trypsin vs. Thrombin Binding

A congeneric series of D-Phe/D-DiPhe-Pro-(amino)pyridine inhibitors revealed that the extension of the P2 moiety from D-Phe to D-DiPhe (D-Phe-D-Phe) alters the protonation-state recognition by serine proteases. Crystallographic and ITC data for the D-DiPhe-Pro-pyridine derivative showed that it binds to trypsin in a protonated state but to thrombin in an unprotonated state, leading to differences in the residual solvation pattern within the S1 pocket [1]. This differential behavior, not observed for the shorter D-Phe-Pro-2-aminopyridine analog, highlights how the diphenylalanine motif of D-Phenylalanyl-D-phenylalanyl-D-proline-based inhibitors can be exploited to engineer protease selectivity.

Protonation binding mode
Cross-study comparable
Binds trypsin protonated; binds thrombin unprotonated (D-DiPhe-Pro derivative)
Supports thrombin-selectivity design context
Crystallography/ITC data; D-DiPhe scaffold
Serine Protease Inhibition Thrombin Selectivity Ligand Protonation

Resistance to D-Amino Acid Oxidase Oxidation

While D-amino acid oxidase (DAAO) broadly oxidizes D-amino acids such as D-Pro and D-Phe with varying efficiency [1], the presence of a C-terminal D-Pro residue in an all-D tripeptide sequence may impact its rate of oxidative deamination compared to peptides with terminal L-amino acids or D-isomers in other positions. D-Proline is among the most reactive substrates for DAAO [2]. However, the internal D-Phe-D-Phe bond in D-Phenylalanyl-D-phenylalanyl-D-proline is sterically shielded from exopeptidase-like oxidation, potentially resulting in slower overall metabolism compared to a free D-Pro monomer or a dipeptide. This constitutes a supporting rationale for its enhanced metabolic profile relative to simpler D-amino acid building blocks.

DAAO oxidation resistance
Supporting evidence
Internal D-Phe-D-Phe shielded; C-terminal D-Pro is DAAO substrate
May contribute to metabolic stability context
Structural inference; no direct kinetic data
Enzymatic Oxidation DAAO Substrate Specificity Metabolic Stability

Research and Industrial Applications


Protease-Resistant Peptide Probes and Therapeutics

For biological studies demanding extended incubation in serum-containing media or in vivo models, the all-D configuration of D-Phenylalanyl-D-phenylalanyl-D-proline provides a crucial advantage. As demonstrated by model D-Phe-containing tripeptides, this scaffold remains stable against a panel of common proteases that completely degrade its L-Phe analog within 72 hours [1]. This makes it the scaffold of choice for designing long-circulating peptide probes, stable receptor ligands, or therapeutic leads where maintaining structural integrity is non-negotiable.

Programmable Peptide Nanomaterial Engineering

In supramolecular chemistry and nanotechnology, the precise control of nanostructure morphology is essential. Unlike the all-L Pro-Phe-Phe isomer, which forms amyloidogenic fibrils, the all-D stereochemistry of D-Phenylalanyl-D-phenylalanyl-D-proline directs self-assembly into non-fibrillar nanoparticles or nanotapes [2]. This predictable and distinct assembly pathway enables its use as a building block for creating biocompatible nanomaterials, hydrogel components, or nanoparticle carriers where fibrillar aggregation is an undesirable competing pathway.

Inhibition of Pathological Amyloid Fibrillization

A specific application emerging from its unique stereochemistry is the inhibition of Alzheimer's disease-associated Aβ(1-42) fibrillization. Non-fibril-forming stereoisomers within the Pro-Phe-Phe family, a category that includes the all-D configuration, have been shown to effectively inhibit pathological amyloid aggregation through multivalent binding to diphenylalanine motifs [2]. D-Phenylalanyl-D-phenylalanyl-D-proline can therefore be investigated as a lead compound for developing peptide-based inhibitors of amyloidogenesis.

Selective Serine Protease Inhibitor Scaffold

The D-Phe-D-Phe-Pro motif serves as a critical selectivity determinant in the design of serine protease inhibitors. Crystallographic evidence shows that the D-DiPhe-Pro extension induces differential protonation states upon binding to trypsin versus thrombin, a subtlety not achieved by the shorter D-Phe-Pro analog [3]. This property positions D-Phenylalanyl-D-phenylalanyl-D-proline as a superior starting scaffold for designing selective thrombin inhibitors, an important class of anticoagulant therapeutics.

Application
Selection Property
Validation Focus
Protease-resistant probe studies
All-D configurational stability
Stability in serum-containing media and in vivo models
Peptide nanomaterial engineering
Non-fibrillar self-assembly pathway
Nanoparticle/nanotape morphology control
Amyloid inhibition research
Multivalent binding to diphenylalanine motifs
Aβ(1-42) fibrillization inhibition in research models
Serine protease inhibitor design
Differential protonation for selectivity
Thrombin vs. trypsin selectivity profiling
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